3-(2-Hydroxyethyl)cyclopentan-1-ol
Description
3-(2-Hydroxyethyl)cyclopentan-1-ol is a bicyclic alcohol featuring a cyclopentane ring substituted with a hydroxyl (-OH) group at position 1 and a hydroxyethyl (-CH₂CH₂OH) group at position 2.
Properties
IUPAC Name |
3-(2-hydroxyethyl)cyclopentan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c8-4-3-6-1-2-7(9)5-6/h6-9H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVOYBCULFYEQIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1CCO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxyethyl)cyclopentan-1-ol can be achieved through several methods. One common approach involves the reaction of cyclopentanone with ethylene oxide in the presence of a base, such as sodium hydroxide, to yield the desired product . The reaction typically occurs under mild conditions, with the temperature maintained around 50-60°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to maximize yield and minimize by-products. The use of catalysts and advanced purification techniques, such as distillation and chromatography, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(2-Hydroxyethyl)cyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The hydroxyethyl group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of 3-(2-carboxyethyl)cyclopentan-1-one.
Reduction: Formation of 3-(2-hydroxyethyl)cyclopentanol.
Substitution: Formation of 3-(2-haloethyl)cyclopentan-1-ol derivatives.
Scientific Research Applications
Medicinal Chemistry
3-(2-Hydroxyethyl)cyclopentan-1-ol serves as a crucial building block in the synthesis of pharmaceutical compounds. Its structural characteristics allow for modifications that can enhance biological activity, making it valuable in drug development.
Organic Synthesis
The compound acts as an intermediate in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions (e.g., oxidation, reduction, and substitution) enables the creation of diverse derivatives applicable in different chemical contexts.
Biological Studies
Due to its chiral nature, this compound is utilized in studying enzyme mechanisms and receptor binding. Its interactions with biological targets can provide insights into neurotrophic effects and potential therapeutic applications for neurodegenerative diseases.
Neuroprotective Studies
In vitro studies have demonstrated that this compound promotes neuronal survival and enhances neurite outgrowth under stress conditions. Concentration levels as low as 0.1 µmol/L have shown efficacy in stimulating neuronal growth.
Pharmacological Applications
The compound has been explored for synthesizing pharmaceuticals targeting neurological disorders. Its chirality allows for the development of specific enantiomers that may exhibit distinct biological activities.
| Compound | Activity Type | Effective Concentration | Notes |
|---|---|---|---|
| This compound | Neuroprotective | 0.1 µmol/L | Enhances neurite outgrowth |
| Related Cyclopentane Derivative | Neuroprotective | Varies | Similar structural properties |
| Unrelated Compound | Neuroprotective | Varies | Different mechanism of action |
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves:
- Starting Material : Cyclopentanone.
- Reductive Amination : Reacting cyclopentanone with ethylamine and 2-hydroxyethylamine using sodium cyanoborohydride as a reducing agent.
- Purification : Techniques such as recrystallization or chromatography are employed to obtain high-purity products.
Mechanism of Action
The mechanism of action of 3-(2-Hydroxyethyl)cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their structure and function. The compound may also modulate enzymatic activities and cellular signaling pathways, contributing to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3-(Hydroxymethyl)cyclopentan-1-ol (HCPO)
HCPO (C₆H₁₂O₂) shares the cyclopentanol backbone but substitutes position 3 with a hydroxymethyl (-CH₂OH) group instead of hydroxyethyl. Key distinctions include:
- Molecular Weight and Polarity : The hydroxyethyl group in 3-(2-Hydroxyethyl)cyclopentan-1-ol increases molecular weight (C₇H₁₄O₂ vs. C₆H₁₂O₂) and likely enhances hydrophilicity due to the additional ethylene spacer.
- Synthesis : HCPO is synthesized via hydrogenation of 5-hydroxymethylfurfural (HMF) using a Pt/SiO₂ + Nd₂O₃ catalyst, achieving an 88% yield through Piancatelli rearrangement . A similar route may apply to the target compound but would require adjusting precursors to incorporate the hydroxyethyl moiety.
- Applications : HCPO has been functionalized into anionic sulfate surfactants, suggesting that this compound could exhibit improved surfactant properties due to its longer alkyl chain .
Glutarimide Derivative (3-(2-(3,5-Dimethyl-2-Oxocyclohexyl)-2-Hydroxyethyl)-)
This cyclohexane-based compound (C₁₂H₁₉NO₃) shares the hydroxyethyl substituent but differs in ring structure and functional groups:
- Solubility : The compound is slightly water-soluble, a trait that may extend to this compound due to shared hydrophilic groups .
(1R,3S)-3-((tert-Butyldimethylsilyl)oxy)cyclopentan-1-ol
This derivative (C₁₁H₂₄O₂Si) highlights the impact of functional group modification:
- Protective Groups : The silyl ether at position 3 enhances steric bulk and reduces polarity, contrasting with the hydroxyethyl group’s hydrophilicity. Such modifications are critical in synthetic intermediates to control reactivity .
- Synthesis Strategies : Protection/deprotection steps, as seen here, may be necessary for selective functionalization of this compound.
Data Table: Comparative Analysis of Cyclopentanol Derivatives
Key Research Findings and Insights
- Substituent Effects : The hydroxyethyl group’s extended chain may improve surfactant performance compared to HCPO’s hydroxymethyl group by enhancing micelle formation .
Notes and Limitations
- Evidence Gaps : Direct data on this compound are absent in the provided sources; comparisons rely on structural analogs.
- Contradictions: Synthesis yields and conditions vary significantly across compounds (e.g., 88% for HCPO vs. 44% for unrelated cyclopentanone derivatives in ), emphasizing the need for tailored optimization .
- Future Directions : Experimental validation of solubility, reactivity, and bioactivity is recommended to confirm hypotheses derived from analogous compounds.
Biological Activity
3-(2-Hydroxyethyl)cyclopentan-1-ol is an organic compound notable for its cyclopentane structure, which includes a hydroxyl group and an ethyl chain. Its molecular formula is CHO, and it has a molecular weight of approximately 130.187 g/mol. This compound's unique substitution pattern on the cyclopentane ring contributes to its potential biological activities, making it of interest in various fields, including pharmaceuticals.
Antioxidant Activity
Research indicates that compounds with hydroxyl groups often exhibit significant antioxidant properties. A study published in Molecules demonstrated that similar compounds exhibited strong scavenging activities against free radicals, suggesting that this compound may possess similar capabilities .
Table 1: Antioxidant Activity Comparison
Antimicrobial Activity
The antimicrobial potential of this compound has been investigated, revealing promising results against various bacterial strains. In vitro studies indicated that this compound could inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further exploration in antimicrobial therapies .
Table 2: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | TBD | Current Study |
| Escherichia coli | TBD | Current Study |
| Pseudomonas aeruginosa | TBD | Current Study |
Anticancer Potential
Emerging research suggests that compounds similar to this compound may have anticancer properties. Studies have shown that derivatives with similar functional groups can induce apoptosis in cancer cells and inhibit tumor growth in animal models. Further investigation is warranted to evaluate the specific mechanisms through which this compound may exert anticancer effects .
Synthesis Methods
Several synthesis methods for this compound have been explored, including:
- Hydrolysis of cyclopentene derivatives .
- Reduction of corresponding ketones .
- Nucleophilic substitution reactions .
These methods allow for the production of high-purity compounds suitable for research and industrial applications.
Case Studies
A review of literature reveals case studies where derivatives of cyclopentanols were tested for biological activity:
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 3-(2-Hydroxyethyl)cyclopentan-1-ol?
- Methodological Answer : A plausible route involves hydroboration-oxidation of a cyclopentene precursor. For example, BH₃·Me₂S can selectively add to a cyclopentene derivative, followed by oxidation with H₂O₂/NaOH to yield the hydroxyl group. This approach is adaptable from the synthesis of trans-2-(2-furanyl)cyclopentanol, where BH₃·Me₂S and subsequent oxidation achieved a 63% yield . Alternative methods include epoxide ring-opening with ethylene glycol derivatives or catalytic hydrogenation of ketone intermediates.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹³C NMR : Critical for resolving carbon environments, such as distinguishing between hydroxyl-bearing carbons (e.g., δ ~70 ppm for cyclopentanol carbons) and ethyl side chains (δ ~20–35 ppm) .
- IR Spectroscopy : Confirms hydroxyl (O–H stretch ~3200–3600 cm⁻¹) and alcohol C–O bonds (~1050–1250 cm⁻¹).
- Mass Spectrometry : Provides molecular ion peaks (e.g., m/z ~144 for C₇H₁₂O₂) and fragmentation patterns to validate the structure.
Q. What purification methods are optimal for isolating this compound?
- Methodological Answer : Column chromatography using silica gel with ethyl acetate/hexane gradients effectively separates polar hydroxylated compounds. Recrystallization in diethyl ether or methanol/water mixtures can further enhance purity, as demonstrated in cyclopentanol derivative isolations .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during the synthesis of this compound?
- Methodological Answer : Asymmetric hydroboration with chiral catalysts (e.g., (+)-IpcBH₂) enables enantioselective formation of the hydroxyl group. Reaction temperature and solvent polarity significantly influence diastereomer ratios. For example, (−)-IpcBH₂ at −25°C achieved 92% yield and high enantiomeric excess in analogous syntheses . Computational modeling (DFT) can predict transition states to guide stereochemical optimization .
Q. How can contradictions in reaction yields be resolved when modifying substituents on cyclopentan-1-ol derivatives?
- Methodological Answer : Systematic variation of reaction parameters (e.g., catalyst loading, solvent polarity) and mechanistic studies (kinetic isotope effects, Hammett plots) help identify steric or electronic bottlenecks. For instance, bulky substituents may hinder hydroboration efficiency, necessitating larger catalysts or elevated temperatures. Comparative NMR analysis of intermediates can reveal competing pathways .
Q. What computational tools are suitable for predicting the reactivity of this compound in novel reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and thermodynamic stability. Molecular dynamics simulations assess solvent effects and conformational flexibility. These tools were applied in stereochemical studies of cyclopentanol derivatives to predict regioselectivity in oxidation reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
